N-[3-(acetylamino)phenyl]-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound with a complex structure that includes an acetylamino group, a fluorophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. This step often requires a base such as potassium carbonate and a solvent like ethanol, with the reaction carried out under reflux conditions.
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Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated thiazole intermediate in the presence of a palladium catalyst and a base such as potassium carbonate .
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Acetylation of the Amino Group: : The amino group on the phenyl ring can be acetylated using acetic anhydride in the presence of a base like pyridine. This reaction is typically carried out at room temperature.
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Formation of the Carboxamide: : The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate carboxylic acid derivative under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols. Sodium borohydride (NaBH4) is a typical reducing agent used for this purpose.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, sulfuric acid
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives
Scientific Research Applications
Chemistry
In chemistry, N-[3-(acetylamino)phenyl]-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research .
Medicine
In medicine, the compound is investigated for its pharmacological properties. Preliminary studies indicate it may have potential as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in the inflammatory response.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in anti-inflammatory applications, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. The fluorophenyl group enhances its binding affinity to the target enzymes, while the thiazole ring contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[3-(acetylamino)phenyl]-2-phenyl-4-methyl-1,3-thiazole-5-carboxamide: Lacks the fluorine atom, which may reduce its binding affinity and bioactivity.
N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide: Contains a chlorine atom instead of fluorine, which can alter its chemical reactivity and biological activity.
N-[3-(acetylamino)phenyl]-2-(2-bromophenyl)-4-methyl-1,3-thiazole-5-carboxamide: The bromine atom can increase the compound’s molecular weight and potentially its lipophilicity.
Uniqueness
The presence of the fluorophenyl group in N-[3-(acetylamino)phenyl]-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a key differentiator. Fluorine atoms can significantly influence the compound’s electronic properties, enhancing its stability and binding affinity to biological targets. This makes it potentially more effective in its applications compared to similar compounds without the fluorine atom.
Properties
Molecular Formula |
C19H16FN3O2S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H16FN3O2S/c1-11-17(26-19(21-11)15-8-3-4-9-16(15)20)18(25)23-14-7-5-6-13(10-14)22-12(2)24/h3-10H,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
JSLRDBKLQIPIER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Origin of Product |
United States |
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